molecular formula C14H21BO2 B1682974 Tolboxane CAS No. 2430-46-8

Tolboxane

Cat. No.: B1682974
CAS No.: 2430-46-8
M. Wt: 232.13 g/mol
InChI Key: WOZGAFMPOSBQCU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Tolboxane can be synthesized through a series of chemical reactions involving the formation of the dioxaborinane ring. One common method involves the reaction of 2-methyl-2-propyl-1,3-propanediol with p-tolueneboronic acid under controlled conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Tolboxane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include boronic acids, esters, alcohols, and various substituted boron compounds .

Scientific Research Applications

Tolboxane has a wide range of applications in scientific research:

Mechanism of Action

Tolboxane exerts its effects by blocking alpha-adrenergic receptors. These receptors are part of the sympathetic nervous system and play a role in regulating vascular tone and blood pressure. By inhibiting these receptors, this compound can reduce vasoconstriction and lower blood pressure . The molecular targets include alpha-1 and alpha-2 adrenergic receptors, and the pathways involved are related to the inhibition of norepinephrine binding .

Comparison with Similar Compounds

Uniqueness: Tolboxane is unique due to its specific structure, which includes a dioxaborinane ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .

Biological Activity

Tolboxane is a compound that has garnered attention for its various biological activities, particularly in pharmacology and toxicology. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is a tranquilizer that belongs to the class of compounds known as toluene derivatives. It has been studied for its effects on various biological systems, including its interactions with neurotransmitter receptors and its potential therapeutic applications.

Research indicates that this compound interacts with several receptor types, influencing their activity:

  • NMDA Receptors : this compound exhibits inhibitory effects on NMDA receptors, particularly those composed of the GluN2B subunit, which are more sensitive to this compound than other NMDA subtypes. This inhibition can lead to significant neurochemical changes in the brain .
  • Nicotinic Acetylcholine Receptors (nAchRs) : Similar sensitivity patterns are observed with nAchRs, where the α4β2 subtype is more affected than the α7 subtype .
  • P2X Receptors : The compound also shows differential effects on ATP-gated P2X receptors, inhibiting some subtypes while enhancing currents through others, such as P2X3 .

1. Neurotoxicity and Neuroprotective Effects

This compound's neurotoxic effects have been documented in various studies. For instance, acute exposure to this compound has been shown to reduce metabolic function in specific brain regions like the hippocampus and thalamus. Conversely, it may also exhibit neuroprotective properties by modulating neurotransmitter release and neuronal activity under certain conditions .

2. Anti-Tumor Activity

This compound has been investigated for its potential anti-tumor properties. In vitro studies demonstrate that it can induce apoptosis in certain cancer cell lines. For example, its analogs have shown cytotoxic effects against neuroblastoma cells with EC50 values indicating significant potency .

Cell LineEC50 Value (nM)
Neuro-2a5.46
MCF-712.27

3. Immunomodulatory Effects

Recent studies suggest that this compound can modulate immune responses at low concentrations. It influences cytokine production and lymphocyte proliferation, showcasing potential as an immunotherapeutic agent .

Case Studies

Case Study 1: Neurochemical Changes
In a controlled study using microPET imaging, researchers observed that repeated exposure to this compound resulted in significant alterations in dopamine release and changes in glutamate levels within the brain. These findings highlight the compound's impact on neurochemical pathways associated with mood regulation and cognitive function .

Case Study 2: Cancer Cell Apoptosis
A study focusing on the cytotoxic effects of this compound on breast cancer cells illustrated that treatment led to increased apoptosis rates compared to untreated controls. This suggests its potential role as an adjunct in cancer therapy .

Properties

IUPAC Name

5-methyl-2-(4-methylphenyl)-5-propyl-1,3,2-dioxaborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO2/c1-4-9-14(3)10-16-15(17-11-14)13-7-5-12(2)6-8-13/h5-8H,4,9-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOZGAFMPOSBQCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)CCC)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70179035
Record name Tolboxane [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70179035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2430-46-8
Record name Tolboxane [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002430468
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tolboxane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169422
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tolboxane [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70179035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TOLBOXANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33P8JV23L7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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